REACTION_SMILES
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[Br:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[C:12](=[O:13])([O-:14])[O-:15].[CH2:1]([CH3:2])[c:3]1[c:4]([OH:11])[cH:5][c:6]([O:9][CH3:10])[cH:7][cH:8]1.[CH3:26][C:27](=[O:28])[CH3:29].[K+:16].[K+:17]>>[CH2:1]([CH3:2])[c:3]1[c:4]([O:11][CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:5][c:6]([O:9][CH3:10])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(OC)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCc1ccc(OC)cc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |